molecular formula C18H21NO2 B6088415 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one

3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one

Cat. No. B6088415
M. Wt: 283.4 g/mol
InChI Key: DVUWMJBPIFKJQA-YLAILDPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one, also known as ADCY, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields of research. This molecule is a derivative of cyclohexenone and has been shown to possess several unique properties that make it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one is not fully understood. However, it is believed that this molecule exerts its effects by inhibiting certain enzymes that are involved in various biological processes. For example, 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation.
Biochemical and Physiological Effects
3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has been shown to possess several biochemical and physiological effects. For example, this molecule has been shown to inhibit the production of nitric oxide, which is involved in various physiological processes such as vasodilation and immune response. Additionally, 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has been shown to inhibit the production of cytokines, which are involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has several advantages and limitations for use in lab experiments. One of the main advantages of this molecule is its ability to inhibit the activity of specific enzymes, which makes it a valuable tool for studying various biological processes. Additionally, 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one. One potential direction is the development of new derivatives of this molecule that possess enhanced properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one and its potential applications in various fields of research. Finally, more research is needed to determine the safety and efficacy of 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one in vivo and its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one involves the reaction of 2,5-dimethylcyclohexanone with allylamine and benzoyl chloride in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this molecule is in the field of cancer research. Several studies have shown that 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one possesses anticancer properties and can inhibit the growth of cancer cells in vitro. Additionally, 3-(allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one has been shown to possess anti-inflammatory properties and can be used as a potential treatment for various inflammatory disorders.

properties

IUPAC Name

(2Z)-2-[hydroxy(phenyl)methylidene]-5,5-dimethyl-3-prop-2-enyliminocyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-10-19-14-11-18(2,3)12-15(20)16(14)17(21)13-8-6-5-7-9-13/h4-9,21H,1,10-12H2,2-3H3/b17-16-,19-14?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUWMJBPIFKJQA-YLAILDPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NCC=C)C(=C(C2=CC=CC=C2)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=NCC=C)/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allylamino)-2-benzoyl-5,5-dimethyl-2-cyclohexen-1-one

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